
Brd4-IN-7
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Overview
Description
Brd4-IN-7 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), which is part of the Bromodomain and Extra-Terminal (BET) family. BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene transcription. This compound has garnered significant attention due to its potential therapeutic applications in cancer and cardiovascular diseases .
Preparation Methods
The synthesis of Brd4-IN-7 involves several steps. One method includes the preparation of a benzo[d]isoxazol scaffold, which is a common structure in BRD4 inhibitors . The synthetic route typically involves:
Formation of the benzo[d]isoxazol scaffold: This can be achieved through a cyclization reaction involving appropriate starting materials.
Functionalization: Introduction of various substituents to enhance the inhibitory activity and selectivity towards BRD4.
Purification: The final compound is purified using techniques such as column chromatography.
For industrial production, the process may be scaled up with optimizations to improve yield and reduce costs. This often involves using more efficient catalysts and solvents, as well as optimizing reaction conditions .
Chemical Reactions Analysis
Brd4-IN-7 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of this compound, while substitution could introduce new functional groups .
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
Brd4-IN-7 has shown promising results in various cancer types due to its ability to inhibit BRD4-mediated transcriptional activation of oncogenes:
- Acute Myeloid Leukemia (AML) : Inhibition of BRD4 has been linked to reduced proliferation of AML cells. Studies indicate that this compound can induce apoptosis in AML cell lines by downregulating c-Myc expression .
- Prostate Cancer : Research demonstrates that this compound significantly suppresses tumor growth and induces apoptosis in prostate cancer models. The compound was found to cause G0/G1 cell cycle arrest, highlighting its potential as a therapeutic agent .
- Breast Cancer : In triple-negative breast cancer models, this compound effectively reduced tumor growth and metastasis, suggesting its role as a novel treatment strategy for aggressive breast cancer subtypes .
2. Inflammatory Diseases
This compound may also be beneficial in treating inflammatory conditions:
- Inflammatory Bowel Disease (IBD) : BRD4 is implicated in regulating inflammatory cytokines associated with IBD. Inhibition using this compound has shown potential in reducing the expression of pro-inflammatory cytokines like TNFα and IL-6, thereby alleviating symptoms associated with chronic inflammation .
- Lung Fibrosis : Studies indicate that Brd4 inhibitors can reverse fibrosis in mouse models by blocking the activation of profibrotic pathways regulated by BRD4 .
Case Studies
Case Study 1: Treatment of Acute Myeloid Leukemia
A study evaluated the effects of this compound on AML cell lines. The results showed a significant decrease in cell viability and an increase in apoptosis markers following treatment with the compound. Gene expression analysis revealed downregulation of c-Myc and B-cell lymphoma 2, confirming the mechanism of action through BRD4 inhibition .
Case Study 2: Prostate Cancer Xenograft Model
In a xenograft model of prostate cancer, administration of this compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis indicated increased apoptotic cells within treated tumors, supporting the compound's efficacy in inducing cell death in malignant tissues .
Table 1: Summary of Applications for this compound
Application Area | Disease Type | Mechanism of Action | Key Findings |
---|---|---|---|
Cancer | Acute Myeloid Leukemia | Inhibition of c-Myc and Bcl2 | Induces apoptosis; reduces cell viability |
Prostate Cancer | G0/G1 cell cycle arrest | Suppresses tumor growth; increases apoptosis | |
Triple-Negative Breast | Disruption of oncogene activation | Reduces metastasis; inhibits tumor growth | |
Inflammation | Inflammatory Bowel Disease | Decreases pro-inflammatory cytokines | Alleviates symptoms; reduces inflammation |
Lung Fibrosis | Blocks profibrotic pathways | Reverses fibrosis; improves lung function |
Table 2: Efficacy Data from Preclinical Studies
Study Type | Cell Line/Model | Treatment Duration | Observed Effects |
---|---|---|---|
In vitro | AML Cell Lines | 48 hours | Increased apoptosis; decreased proliferation |
In vivo | Prostate Cancer Xenograft | 21 days | Significant tumor size reduction |
In vitro | IBD Models | 72 hours | Reduced cytokine levels; improved mucosal healing |
Mechanism of Action
Brd4-IN-7 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to altered gene expression. The primary molecular targets include the bromodomains BD1 and BD2 of BRD4, which are crucial for its role in transcriptional regulation .
Comparison with Similar Compounds
Brd4-IN-7 is compared with other BRD4 inhibitors such as:
JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.
OTX015: Another BRD4 inhibitor that has shown promise in clinical trials for cancer treatment.
I-BET762: Known for its potent inhibitory activity against BRD4 and other BET family members.
The uniqueness of this compound lies in its specific binding affinity and selectivity for BRD4, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H24F2N4O3 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-(2,4-difluorophenoxy)-N-[4-(dimethylamino)phenyl]-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C29H24F2N4O3/c1-34(2)20-8-6-19(7-9-20)33-28(36)17-4-10-25(38-26-11-5-18(30)15-24(26)31)22(14-17)23-16-35(3)29(37)27-21(23)12-13-32-27/h4-16,32H,1-3H3,(H,33,36) |
InChI Key |
CDWCCBQFAZVRIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)N(C)C)OC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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